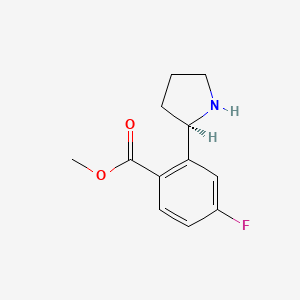

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate

Description

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate (CAS 1128075-28-4) is a chiral benzoate ester featuring a fluorine atom at the 4-position of the aromatic ring and a pyrrolidin-2-yl substituent at the 2-position. Its molecular formula is C₁₂H₁₄FNO₂, with a molar mass of 223.24 g/mol . The (R)-stereochemistry of the pyrrolidine moiety may influence its biological activity, making it relevant in pharmaceutical research.

Properties

Molecular Formula |

C12H14FNO2 |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

methyl 4-fluoro-2-[(2R)-pyrrolidin-2-yl]benzoate |

InChI |

InChI=1S/C12H14FNO2/c1-16-12(15)9-5-4-8(13)7-10(9)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3/t11-/m1/s1 |

InChI Key |

ZXVCRMOSHJSLAP-LLVKDONJSA-N |

Isomeric SMILES |

COC(=O)C1=C(C=C(C=C1)F)[C@H]2CCCN2 |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Preparation of Fluorinated Benzoic Acid Derivative

- Starting from 4-fluoro-2-substituted benzoic acid or its derivatives.

- Introduction of fluorine is often achieved via electrophilic fluorination or by using commercially available fluorinated benzoic acids.

- The carboxylic acid is then converted to the methyl ester using standard esterification methods.

Esterification to Methyl Benzoate

- The carboxylic acid is treated with methanol in the presence of an acid catalyst or thionyl chloride to form the methyl ester.

- For example, methyl 2-amino-4-bromo-3-fluorobenzoate was prepared by reacting 2-amino-4-bromo-3-fluorobenzoic acid with thionyl chloride in methanol at 0 °C, followed by heating at 100 °C for 16 hours.

Introduction of the Pyrrolidin-2-yl Group

- The pyrrolidine ring is introduced via nucleophilic substitution or coupling reactions.

- The (R)-configuration is achieved either by using chiral starting materials or by chiral resolution techniques.

- For example, the pyrrolidin-2-yl substituent can be introduced by reacting the methyl 4-fluoro-2-halobenzoate intermediate with (R)-pyrrolidine under controlled conditions.

Detailed Preparation Steps from Literature

A representative synthetic sequence adapted from related fluorinated benzoate derivatives includes:

Reaction Conditions and Catalysts

- Solvents: Common solvents include methanol, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and ethyl acetate.

- Catalysts: Acid catalysts for esterification; palladium catalysts (e.g., DPEPhosPdCl2) for coupling reactions.

- Temperature: Esterification typically at 0 °C to reflux; coupling reactions at ambient to 90 °C.

- Bases: Pyridine or cesium carbonate (Cs2CO3) used to facilitate substitution or coupling.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm the aromatic, ester, and pyrrolidine moieties and stereochemistry.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Chromatography: Silica gel column chromatography for purification.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-fluoro-2-substituted benzoic acid derivatives |

| Esterification Reagent | Thionyl chloride in methanol |

| Esterification Temp. | 0 °C to 100 °C |

| Pyrrolidine Source | (R)-pyrrolidine or chiral precursor |

| Coupling Catalyst | Pd-based catalysts (e.g., DPEPhosPdCl2) |

| Solvents | MeOH, DCM, DMSO, ethyl acetate |

| Purification | Silica gel chromatography |

| Characterization | NMR, MS, LCMS |

Research Findings and Notes

- The stereoselective introduction of the (R)-pyrrolidin-2-yl group is critical for biological activity and is typically achieved by using enantiomerically pure pyrrolidine or chiral catalysts.

- Fluorine substitution at the 4-position enhances the compound’s pharmacological profile and influences reactivity during synthesis.

- The methyl ester group is stable under the reaction conditions used for pyrrolidine coupling.

- The synthetic route is adaptable for scale-up with careful control of temperature and reaction times to maintain stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate exhibits significant activity against various bacterial strains, including resistant ones. Its structural features contribute to its efficacy in inhibiting bacterial topoisomerases, which are essential enzymes for bacterial DNA replication and transcription .

Drug Design

The incorporation of fluorine atoms in pharmaceutical compounds often enhances their metabolic stability and bioavailability. Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate serves as a scaffold for designing novel drugs targeting specific receptors or enzymes involved in disease pathways. Its unique structure allows for modifications that can lead to improved pharmacological profiles .

Organic Synthesis

Synthesis Methodologies

The synthesis of Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate can be achieved through various methodologies, including palladium-catalyzed reactions. These methods often involve the coupling of fluorinated aromatic compounds with pyrrolidine derivatives, showcasing the compound's versatility in synthetic organic chemistry .

Reactivity and Functionalization

The presence of both the benzoate and pyrrolidine moieties allows for diverse functionalization opportunities. Researchers are exploring its reactivity in different chemical environments, which could lead to the development of new derivatives with enhanced properties for specific applications .

Case Studies

Mechanism of Action

The mechanism of action of Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and fluorine atom contribute to the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and physicochemical differences between Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate and analogous compounds:

Key Differences and Implications

This difference may influence solubility and target binding .

Stereochemistry: The (R)-configuration of the pyrrolidine group in the target compound contrasts with non-specified stereochemistry in other analogs (e.g., ). Chirality is critical in drug design, as enantiomers often exhibit divergent biological activities .

Thermal and Storage Stability :

- Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate () requires refrigeration (2–8°C), suggesting higher sensitivity than the target compound, whose storage conditions are unspecified .

Pharmaceutical Relevance :

Physicochemical Property Trends

- Molecular Weight : Ranges from 223.24 g/mol (target) to 369.18 g/mol (brominated analog), affecting membrane permeability and bioavailability .

- Fluorine Impact: The 4-fluoro group in all listed compounds enhances electronegativity and metabolic stability compared to non-fluorinated benzoates (e.g., methyl benzoate, ) .

Biological Activity

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate is characterized by:

- A benzoate moiety with a fluorine substituent at the para position.

- A pyrrolidine ring that contributes to its pharmacological profile.

The compound's structure is essential for its interaction with biological targets, particularly in inhibiting bacterial growth.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate, exhibit significant antibacterial activity. The following points summarize key findings:

- Mechanism of Action : The compound acts by inhibiting bacterial topoisomerases, which are crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth .

- Minimum Inhibitory Concentration (MIC) : Experimental data indicate that methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate exhibits low nanomolar MIC values against various Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure showed MIC values ranging from 1 µM to 10 µM against strains like Staphylococcus aureus and Escherichia coli .

- SAR Studies : Structure-activity relationship studies have shown that modifications on the pyrrolidine ring and the benzoate moiety can enhance antibacterial potency. For example, substituting the fluorine atom or altering the length of the alkyl chain in the pyrrolidine ring has been linked to improved activity .

Case Studies

Several case studies highlight the biological activity of methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate:

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited bacterial growth in a dose-dependent manner. For example, a study reported an IC50 value of approximately 5 µM against E. coli, indicating strong antibacterial potential .

- In Vivo Efficacy : Animal models have been utilized to assess the efficacy of methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate in treating infections caused by resistant bacterial strains. In one study, administration of the compound led to a significant reduction in bacterial load in infected mice compared to controls .

- Comparative Studies : Comparative analyses with other known antibacterial agents revealed that methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate possesses a unique profile that may offer advantages over traditional antibiotics, particularly in terms of resistance management .

Summary Table of Biological Activity

| Activity Type | Description | IC50/MIC Values |

|---|---|---|

| Antibacterial | Inhibition of bacterial topoisomerases | 1 µM - 10 µM |

| In Vitro Efficacy | Effective against E. coli and S. aureus | IC50 ~ 5 µM |

| In Vivo Efficacy | Significant reduction in bacterial load in mice | Not specified |

Q & A

What synthetic strategies ensure high enantiomeric purity of Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate?

Basic Research Question

Methodological Answer:

Enantioselective synthesis can be achieved via asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) or resolution techniques. For example, chiral HPLC using polysaccharide-based columns (e.g., Chiralpak®) effectively separates enantiomers, as demonstrated for structurally related (R)-pyrrolidine derivatives . Additionally, asymmetric hydrogenation of pyrrolidine precursors using Ru-BINAP catalysts has been reported for similar fluorinated benzoates, achieving >98% enantiomeric excess (ee) .

How can racemization be minimized during the synthesis of this compound?

Advanced Research Question

Methodological Answer:

Racemization is temperature- and solvent-dependent. Conduct reactions at ≤0°C in aprotic solvents (e.g., THF or DCM) to stabilize the chiral center. For example, highlights the use of low-temperature coupling reactions (e.g., Suzuki-Miyaura) to preserve stereochemistry in ABT-199 intermediates. Monitoring ee via polarimetry or chiral GC/MS at each synthetic step is critical .

What analytical techniques validate stereochemical integrity and purity?

Basic Research Question

Methodological Answer:

- X-ray crystallography resolves absolute configuration, as shown for fluorinated pyrrolidine derivatives in .

- Chiral HPLC (e.g., using a Chiralcel® OD-H column) quantifies enantiomeric purity, with retention times calibrated against (S)-enantiomer standards .

- NMR spectroscopy (¹H/¹³C, COSY, NOESY) confirms regiochemistry and detects diastereomeric impurities .

How does the 4-fluoro substituent affect physicochemical properties?

Advanced Research Question

Methodological Answer:

The 4-fluoro group enhances metabolic stability and lipophilicity (logP ~2.8) compared to non-fluorinated analogs, as observed in fluorinated drug intermediates like ABT-199 . Computational modeling (e.g., DFT calculations) predicts fluorine’s electron-withdrawing effects, reducing pKa of adjacent groups and improving membrane permeability . Experimental validation via shake-flask assays (logD at pH 7.4) and PAMPA permeability studies is recommended.

How can conflicting metabolic stability data in different in vitro models be resolved?

Advanced Research Question

Methodological Answer:

Discrepancies arise from enzyme isoform variability (e.g., CYP3A4 vs. CYP2D6 activity in liver microsomes). Cross-validate using:

- Human hepatocyte assays (pooled donors) for intrinsic clearance.

- Stable isotope labeling (e.g., ¹⁸F or ¹³C) to track degradation pathways via LC-HRMS .

- Species-specific comparisons (rat vs. human microsomes) to identify interspecies metabolic differences, as detailed in ’s pharmacological studies.

What are optimal storage conditions to prevent degradation?

Basic Research Question

Methodological Answer:

Store at 2–8°C under inert gas (argon) in amber vials to prevent photodegradation and hydrolysis. Stability studies in show >95% purity retention after 12 months under these conditions. For long-term storage (>2 years), lyophilization and storage at -20°C in sealed desiccators is advised .

How can researchers scale up synthesis without compromising yield?

Advanced Research Question

Methodological Answer:

Optimize flow chemistry for continuous production, reducing racemization risks. For example, describes a scaled-up piperidine synthesis using microreactors (residence time <5 min, 80% yield). Process analytical technology (PAT) tools like inline FTIR monitors reaction progress in real time .

What role does the pyrrolidine ring play in biological activity?

Advanced Research Question

Methodological Answer:

The pyrrolidine ring enhances target binding via conformational restriction. Molecular docking studies (e.g., AutoDock Vina) show that the (R)-configuration optimizes hydrogen bonding with BCL-2’s hydrophobic groove, as seen in ABT-199 analogs . Comparative SAR studies with (S)-isomers ( ) demonstrate a 10-fold decrease in IC₅₀ for (R)-enantiomers in apoptosis assays.

How can impurities from synthetic intermediates be quantified?

Basic Research Question

Methodological Answer:

Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect and quantify intermediates like bromopyridinyl byproducts (e.g., limit: ≤0.15% per ICH guidelines). ’s impurity profiling for a related brominated compound validates this approach .

What in vitro models best predict in vivo efficacy?

Advanced Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.